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molecular formula C6H3BrClF B1271914 4-Bromo-1-chloro-2-fluorobenzene CAS No. 60811-18-9

4-Bromo-1-chloro-2-fluorobenzene

Cat. No. B1271914
M. Wt: 209.44 g/mol
InChI Key: AGYWDGVTLKNTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741915B2

Procedure details

Prepared following the procedure described in Intermediate 13, starting from 4-bromo-1-chloro-2-fluorobenzene, where the crude product was purified by column chromatography (PE: EtOAc=100:1) to afford Intermediate 16 (200 mg, yield 18.2%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
18.2%

Identifiers

REACTION_CXSMILES
ClC1C=C([C:9](=[O:17])[CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)C=C(Cl)C=1.Br[C:19]1[CH:24]=[CH:23][C:22]([Cl:25])=[C:21]([F:26])[CH:20]=1>>[Cl:25][C:22]1[CH:23]=[CH:24][C:19]([C:9](=[O:17])[CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:20][C:21]=1[F:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)F
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (PE: EtOAc=100:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(CC1=CC=CC=C1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 18.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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